molecular formula C13H18N2O2 B1270723 (S)-benzyl 3-aminopiperidine-1-carboxylate CAS No. 876461-55-1

(S)-benzyl 3-aminopiperidine-1-carboxylate

Cat. No. B1270723
M. Wt: 234.29 g/mol
InChI Key: PBFBPDLWODIXHK-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-benzyl 3-aminopiperidine-1-carboxylate” is a chemical compound. It is similar to “tert-Butyl 3-aminopiperidine-1-carboxylate” and “(S)-1-Boc-3-aminopiperidine”, which are known compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a practical method for preparing “(S)-3-aminopiperidine-2,6-dione”, the pharmacophore of thalidomide and its analog drugs, has been described . Another study reported the successful conversion of “N-Cbz-protected L-ornithinol and L-lysinol” to “L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane” respectively, in up to 54% isolated yield .

Scientific Research Applications

  • Synthesis of Amino Acid Derivatives : The compound is used in the synthesis of amino acid derivatives. For example, the synthesis of piperidinones incorporating an amino acid moiety as potential SP antagonists involved reactions with this compound, indicating its significance in creating new molecules with potential therapeutic applications (Burdzhiev & Stanoeva, 2010).

  • Organic Synthesis and Chemical Transformations : It's utilized in various chemical transformations, such as in the convenient synthesis of 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine, showcasing its versatility in organic synthesis (Jean et al., 2001). Also, its role in enantioselective benzylation processes highlights its application in producing chiral compounds (Wang et al., 2018).

  • Catalysis and Asymmetric Synthesis : It is used in catalysis, such as in rhodium-catalyzed asymmetric hydrogenation, providing an efficient route to valuable enantioenriched 3-aminopiperidine derivatives, crucial in the synthesis of biologically active compounds (Royal et al., 2016).

  • Synthetic Methodology Development : The compound plays a role in developing new synthetic methodologies. For instance, its use in the photocarboxylation of benzylic C–H bonds shows its potential in innovative organic synthesis techniques (Meng et al., 2019).

  • Intermediate in Complex Molecule Synthesis : It serves as an intermediate in the synthesis of complex molecules. An example includes its use in the synthesis of tert-Butyl-4-Methyl-3-Oxopiperidine-1-Carboxylate, an important intermediate in synthesizing novel pharmaceutical compounds (Xin-zhi, 2011).

properties

IUPAC Name

benzyl (3S)-3-aminopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFBPDLWODIXHK-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363800
Record name Benzyl (3S)-3-aminopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-benzyl 3-aminopiperidine-1-carboxylate

CAS RN

876461-55-1
Record name Benzyl (3S)-3-aminopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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